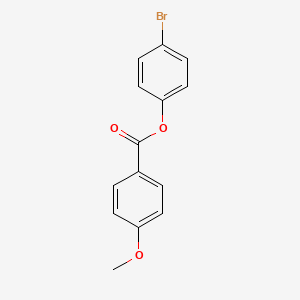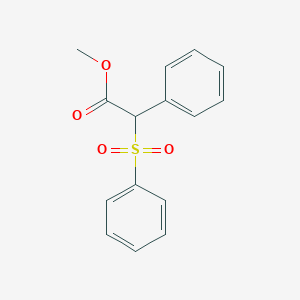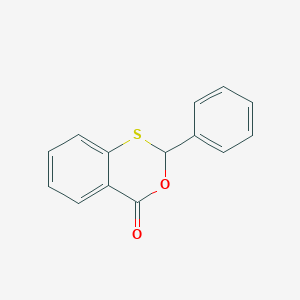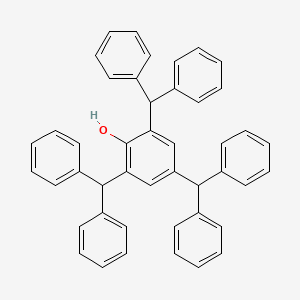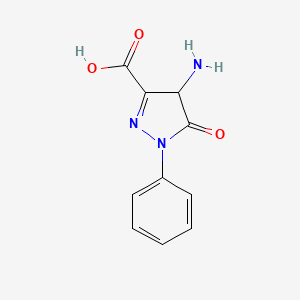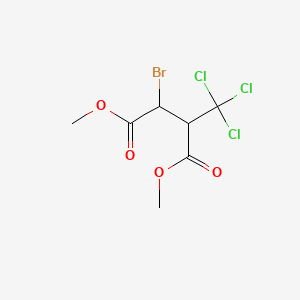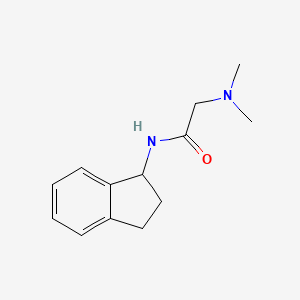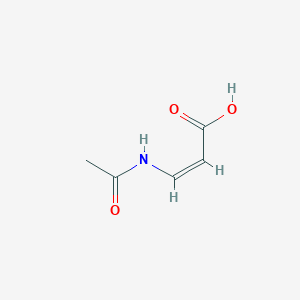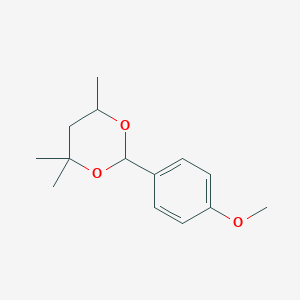
2,4,5-Tribromo-1-(chloromethyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Tribromo-1-(chloromethyl)-1H-imidazole is a halogenated imidazole derivative. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. The presence of bromine and chlorine atoms in this compound makes it highly reactive and useful in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Tribromo-1-(chloromethyl)-1H-imidazole typically involves the bromination of imidazole. The process starts with the bromination of imidazole to form 2,4,5-tribromoimidazole. This intermediate is then subjected to N-alkylation using chloromethyl reagents such as chloromethyl ethyl ether in the presence of a base like triethylamine . The reaction conditions often involve solvents like benzene or dioxane and may require specific temperatures and reaction times to achieve optimal yields.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. The choice of solvents, reagents, and reaction conditions is optimized to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2,4,5-Tribromo-1-(chloromethyl)-1H-imidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like n-butyllithium.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Reagents like n-butyllithium and dimethyl sulfate are commonly used.
Oxidation and Reduction Reactions: Specific reagents and conditions for these reactions depend on the desired products and the nature of the substituents.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
2,4,5-Tribromo-1-(chloromethyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other halogenated imidazoles and quaternary salts.
Biology: Halogenated imidazoles exhibit insecticidal, parasiticidal, acaricidal, and herbicidal activities.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used as a fire-retardant agent and in the production of high-density ionic liquids.
Mecanismo De Acción
The mechanism of action of 2,4,5-Tribromo-1-(chloromethyl)-1H-imidazole involves its interaction with various molecular targets. The halogen atoms in the compound can form halogen bonds with biological molecules, affecting their structure and function. The compound’s reactivity allows it to participate in various biochemical pathways, leading to its observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2,4,5-Tribromo-1-(chloromethyl)-1H-imidazole is unique due to its specific halogenation pattern and the presence of a chloromethyl group. This combination of functional groups imparts distinct reactivity and properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
6595-57-9 |
|---|---|
Fórmula molecular |
C4H2Br3ClN2 |
Peso molecular |
353.24 g/mol |
Nombre IUPAC |
2,4,5-tribromo-1-(chloromethyl)imidazole |
InChI |
InChI=1S/C4H2Br3ClN2/c5-2-3(6)10(1-8)4(7)9-2/h1H2 |
Clave InChI |
GLNKLGDFCWMYCO-UHFFFAOYSA-N |
SMILES canónico |
C(N1C(=C(N=C1Br)Br)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



